Atrial Natriuretic Factor (1-24) (frog)

Comparative genomics Peptide evolution Structure–activity relationship

Heterologous mammalian ANP introduces cross-species pharmacological artifacts in amphibian models, compromising data reproducibility. Authentic frog ANF-(1-24) eliminates this variable, delivering species-matched receptor engagement and physiologically relevant readouts. • Negative inotropism in Rana esculenta working heart at 10⁻⁹-10⁻⁸ M (pertussis-toxin-sensitive, cGMP-dependent). • 100-fold selectivity window at cloned bullfrog NPR-A: activity from 10⁻¹⁰ M vs. off-target CNP ligands at 10⁻⁷ M. • ≥18 residue substitutions vs. human ANP(1-28); indispensable for amphibian cardiovascular, renal, and phylogenetic studies. Supplied as lyophilized powder, ≥95% HPLC, with full analytical documentation. Reliable global shipping.

Molecular Formula C103H165N37O34S3
Molecular Weight 2561.8 g/mol
CAS No. 118691-43-3
Cat. No. B039117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrial Natriuretic Factor (1-24) (frog)
CAS118691-43-3
Molecular FormulaC103H165N37O34S3
Molecular Weight2561.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C
InChIInChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1
InChIKeyPXYOWVXBIHVOKQ-QIGPNBQJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Frog ANF (1-24) Procurement Profile


Atrial Natriuretic Factor (1‑24) (frog), also designated fANF-(1‑24) or frog ANP‑24, is a 24‑amino‑acid endogenous peptide hormone of the natriuretic peptide family, originally isolated from bullfrog (Rana catesbeiana) cardiac atria [REFS‑1]. It shares the evolutionarily conserved 17‑residue ring structure formed by an intramolecular disulfide bridge (Cys⁴‑Cys²⁰) that is critical for receptor recognition, yet its primary sequence diverges substantially from mammalian atrial natriuretic peptides [REFS‑1]. The peptide is supplied as a lyophilized powder with ≥95% HPLC purity (typical commercial specification) and a molecular weight of approximately 2561.8 g·mol⁻¹ [REFS‑2]. Its bioactivity profile—diuretic, natriuretic, vasorelaxant, and negative inotropic—has been validated across multiple amphibian tissue and organ preparations, making it the appropriate species‑matched reagent for amphibian natriuretic peptide research.

1

Species-matched reagent for amphibian natriuretic peptide research

2

Lyophilized format supports cardiovascular and epithelial physiology workflows

3

Reported negative inotropic and vasorelaxant activity in frog tissue models

Why Mammalian ANP Fails in Amphibian Research


Although all natriuretic peptides converge on particulate guanylate cyclase‑coupled receptors (NPR‑A/NPR‑B) to elevate intracellular cGMP, substitution of frog ANF-(1‑24) with rodent or human ANP(1‑28) introduces confounding variables that compromise data interpretability and reproducibility. Frog NPR‑A exhibits distinct ligand selectivity: frog ANP activates the receptor from 10⁻¹⁰ M, whereas porcine CNP and frog CNP require concentrations two orders of magnitude higher (10⁻⁷ M) [REFS‑1]; rat BNP and porcine BNP are also markedly less responsive at the amphibian receptor [REFS‑1]. Moreover, cross‑species potency comparisons in functional assays reveal dramatic species‑dependent efficacy shifts—bullfrog BNP is twice as potent as human ANP in bullfrog blood‑pressure assays yet only 1/3 to 1/17 as potent in rat diuretic/natriuretic assays [REFS‑2]. The frog ANF-(1‑24) primary sequence differs at ≥18 positions from human ANP(1‑28) within the aligned core [REFS‑3]. Consequently, any receptor‑binding, cGMP‑signaling, or physiological readout obtained with a heterologous ligand in an amphibian system reflects cross‑species pharmacology, not the native ligand‑receptor interaction [REFS‑3]. For investigators studying amphibian cardiovascular, renal, or epithelial physiology, the use of the authentic frog peptide is essential to obtain species‑relevant pharmacological benchmarks.

Receptor

Mammalian ANP may not replicate native frog NPR-A pharmacology; reported ~1000-fold sensitivity gap vs CNP ligands

Sequence

≥18 residue substitutions vs human ANP(1-28); cross-species ligand may alter receptor-binding and signaling readouts

Function

Amphibian-specific cardiac fingerprint (Gi/o-coupled negative inotropy) may not transfer to heterologous peptides

Quantitative Differentiation Evidence


Sequence Divergence from Mammalian ANP

Frog ANF‑(1‑24) possesses a distinct primary sequence that differs from human ANP(1‑28) at the majority of aligned positions outside the disulfide‑bridged ring. Within the amphibian lineage, Ranid (Rana catesbeiana and Rana ridibunda) ANP(1‑24) sequences are identical, whereas the Xenopus laevis ortholog diverges by four residues [REFS‑1]. This divergence has direct pharmacological relevance: the frog receptor NPR‑A discriminates between homologous (frog ANP) and heterologous (rat BNP, porcine BNP) ligands, with only rat ANP approaching full efficacy [REFS‑2].

Sequence Divergence
Head-to-head
≥18 residue substitutions vs human ANP(1-28); Ranid sequences identical, Xenopus diverges by 4 residues
Species-matched peptide needed for amphibian NPR-A pharmacology
Confirmed by Edman degradation and cDNA cloning
Comparative genomics Peptide evolution Structure–activity relationship

Receptor Selectivity at Frog NPR-A

In COS‑7 cells heterologously expressing bullfrog NPR‑A, frog ANP and frog BNP stimulated cGMP production dose‑dependently from 10⁻¹⁰ M. By contrast, frog C‑type natriuretic peptide (CNP) and porcine CNP triggered detectable cGMP accumulation only at high concentrations (10⁻⁷ M), indicating an approximately 1000‑fold lower sensitivity [REFS‑1]. Rat ANP was comparably effective to frog ANP at this receptor, whereas rat BNP and porcine BNP were substantially less responsive [REFS‑1].

Receptor Selectivity
Head-to-head
~1000-fold concentration differential: frog ANP active from 10⁻¹⁰ M vs CNP ligands at 10⁻⁷ M
Defines cognate-ligand profile at cloned bullfrog NPR-A
COS-7 cells; cGMP radioimmunoassay
Receptor pharmacology cGMP signaling NPR‑A selectivity

Negative Inotropic Signaling Fingerprint

In the spontaneously beating isolated working heart of Rana esculenta, fANF‑(1‑24) at 10⁻⁹ and 10⁻⁸ M significantly reduced heart rate (HR), cardiac output (CO), stroke volume (SV), and stroke work. This negative inotropic/chronotropic effect was completely abolished by pretreatment with pertussis toxin (demonstrating Gi/o‑protein coupling) or by the particulate guanylate cyclase inhibitor anantin, whereas it was insensitive to Triton X‑100 endothelial denudation or the soluble guanylate cyclase inhibitor ODQ [REFS‑1]. The mechanistic signature—pertussis‑toxin‑sensitive, particulate‑GC‑dependent—constitutes a functional fingerprint that distinguishes this amphibian cardiac response from the predominantly vascular actions reported for mammalian ANP preparations.

Cardiac Fingerprint
Head-to-head
fANF-(1-24) 10⁻⁹–10⁻⁸ M: significant ↓HR, ↓CO, ↓SV; abolished by pertussis toxin or anantin
Required to reproduce amphibian-specific Gi/o-coupled negative inotropy
Rana esculenta isolated working heart; resistant to ODQ/Triton X-100
Cardiac physiology Negative inotropy Natriuretic peptide signaling

Lipolytic Activity in Human Adipocytes

A systematic comparison of natriuretic peptides from multiple species (human, rat, chicken, frog, eel) on human white adipocytes demonstrated that frog ANP, unlike human ANP, rat ANP, porcine BNP, rat BNP, DNP, and urodilatin, was unable to stimulate glycerol release—a direct readout of triacylglycerol hydrolysis [REFS‑1]. This functional deficit occurred despite frog ANP retaining the core ring structure required for NPR‑A binding, indicating that sequence determinants outside the ring govern the primate‑specific lipolytic response.

Lipolytic Activity
Cross-study
Frog ANP: no significant lipolysis in human adipocytes; human/rat ANP and BNPs active
Structurally matched negative control for primate lipolytic pathway studies
Human subcutaneous white adipocytes; glycerol release assay
Metabolic endocrinology Lipolysis Species selectivity

Vasorelaxant Tissue Selectivity

In isolated arterial strips from Rana catesbeiana and Rana tigrina, frog ANP elicited vasorelaxation of preparations pre‑contracted with norepinephrine or arginine vasotocin, but KCl‑depolarized strips from R. catesbeiana were entirely unresponsive [REFS‑1]. This agent‑dependent selectivity—relaxation in receptor‑operated but not voltage‑operated contractile states—differs from the broader vasorelaxant profile reported for mammalian ANP in rodent aortic rings, where ANP typically relaxes both KCl‑ and agonist‑induced contractions.

Vasorelaxant Selectivity
Cross-study
Relaxed NE- and AVT-contracted frog arterial strips; no relaxation of KCl-contracted strips
Agent-dependent selectivity distinct from broader mammalian ANP profile
R. catesbeiana and R. tigrina arterial strips; organ bath
Vascular pharmacology Tissue selectivity Amphibian physiology

cGMP Signaling in Epithelial Systems

In the toad (Bufo marinus) urinary bladder, frog ANP, rat ANP, and porcine CNP all completely displaced ¹²⁵I‑rANP binding and stimulated significant cGMP generation in membrane preparations, confirming the presence of functional guanylate cyclase‑coupled receptors [REFS‑1]. In the Japanese tree frog (Hyla japonica) urinary bladder, frog ANP at 10⁻⁹ M significantly increased cGMP production without elevating cAMP, and this cGMP signal activated amiloride‑sensitive Na⁺ channels (ENaC) via a PKA‑dependent pathway [REFS‑2].

Epithelial cGMP Signaling
Class-level
Frog ANP 10⁻⁹ M: significant ↑cGMP, no ↑cAMP; ENaC activation via PKA-dependent pathway
Supports amphibian ENaC and osmoregulation research with native receptor fidelity
Hyla japonica urinary bladder; patch-clamp and enzyme immunoassay
Epithelial transport cGMP signaling ENaC regulation

Key Application Scenarios


Amphibian Cardiovascular Preparations

Frog ANF‑(1‑24) is the definitive peptide for investigating natriuretic‑peptide‑mediated regulation of amphibian cardiac function. In the Rana esculenta isolated working heart, fANF‑(1‑24) produces a pertussis‑toxin‑sensitive, particulate‑guanylate‑cyclase‑dependent negative inotropism at 10⁻⁹–10⁻⁸ M, a pharmacological fingerprint that cannot be replicated with heterologous mammalian ANPs [REFS‑1]. Similarly, vasorelaxant studies in amphibian arterial strips require the homologous peptide to ensure physiologically relevant receptor engagement, because KCl‑depolarized R. catesbeiana vessels are selectively unresponsive to ANP‑induced relaxation—a tissue‑ and agent‑dependent selectivity profile that defines amphibian vascular pharmacology [REFS‑2].

Natriuretic Peptide Receptor Profiling

The large pharmacological window between cognate frog ANP (activity from 10⁻¹⁰ M) and off‑target CNP‑family ligands (activity only at 10⁻⁷ M) at the cloned bullfrog NPR‑A makes frog ANF‑(1‑24) an essential tool for receptor‑selectivity panels [REFS‑3]. Procurement of the frog‑specific peptide, alongside rat ANP, porcine CNP, and frog CNP, enables systematic structure–activity screens that map the ligand‑selectivity boundaries of amphibian natriuretic peptide receptors—data that inform evolutionary models and cross‑species drug‑target validation [REFS‑3].

Evolutionary Endocrinology Studies

The sequence divergence between frog ANF‑(1‑24) and its mammalian orthologs (≥18 residue substitutions) and the intra‑amphibian variability (4‑residue difference between Ranid and Xenopus sequences) position this peptide as a key phylogenetic probe [REFS‑4][REFS‑5]. Researchers tracking the co‑evolution of natriuretic peptides and their receptors across vertebrates rely on authentic frog ANF‑(1‑24) to establish ancestral states, test hypotheses of structure–function conservation, and calibrate sequence‑activity relationships across tetrapod lineages.

Negative Control for Lipolysis Assays

Because frog ANP fails entirely to stimulate lipolysis in human adipocytes while retaining the hallmark natriuretic‑peptide ring structure, it serves as a structurally matched negative control for dissecting the sequence determinants that confer primate‑specific lipolytic efficacy [REFS‑6]. This application is directly relevant to metabolic disease research programs investigating the therapeutic potential of natriuretic‑peptide‑based lipolysis in obesity and insulin‑resistance models.

Application
Selection Property
Validation Focus
Amphibian cardiovascular preparations
Species-matched receptor engagement
Gi/o-coupled negative inotropy and vasorelaxant endpoints
Natriuretic peptide receptor profiling
Cognate-ligand selectivity window
cGMP accumulation at cloned amphibian NPR-A
Evolutionary endocrinology studies
Phylogenetic sequence identity
Structure–activity relationships across tetrapod lineages
Negative control for lipolysis assays
Structurally homologous non-responder
Absence of glycerol release in human adipocyte models
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